Ridaforolimus is an Active Non-Prodrug with Superior Bioavailability to Sirolimus
Unlike the prodrug temsirolimus, ridaforolimus is an active, non-prodrug rapamycin analog, eliminating the need for metabolic activation [1]. This characteristic is linked to improved oral bioavailability and stability when compared to its parent compound, sirolimus [2].
| Evidence Dimension | Bioavailability and Formulation |
|---|---|
| Target Compound Data | Non-prodrug; improved solubility, stability, and bioavailability vs. sirolimus |
| Comparator Or Baseline | Temsirolimus (Prodrug), Sirolimus (Active) |
| Quantified Difference | Not a prodrug (vs. temsirolimus prodrug status); Improved bioavailability (vs. sirolimus, ~15%) |
| Conditions | Oral formulation |
Why This Matters
Directly impacts formulation strategy and dosing predictability; an active non-prodrug simplifies PK modeling and reduces inter-patient variability associated with prodrug activation.
- [1] Rivera, V.M. et al. (2011). Ridaforolimus (AP23573; MK-8669), a potent mTOR inhibitor, has broad antitumor activity and can be optimally administered using intermittent dosing regimens. Mol Cancer Ther. View Source
- [2] Mita, M.M. et al. (2013). Ridaforolimus in advanced or metastatic soft tissue and bone sarcomas. Informa Healthcare. DOI: 10.1517/13543784.2013.834886 View Source
